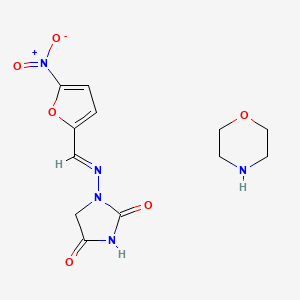
Einecs 302-938-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 302-938-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other identifying details are cataloged in this inventory.
Preparation Methods
The preparation of Einecs 302-938-9 involves various synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Einecs 302-938-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically analyzed to ensure the compound’s stability and reactivity .
Scientific Research Applications
Einecs 302-938-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of new drugs or therapies. Industrial applications might include its use in manufacturing processes or as a component in commercial products .
Mechanism of Action
The mechanism by which Einecs 302-938-9 exerts its effects involves specific molecular targets and pathways. These targets and pathways are crucial for understanding the compound’s biological and chemical activity.
Comparison with Similar Compounds
Einecs 302-938-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable molecular structures or chemical properties.
Biological Activity
EINECS 302-938-9 refers to a specific chemical compound that has been studied for its biological activity. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Biological Activity
Mechanisms of Action:
The biological activity of this compound can be assessed through various mechanisms, including:
- Receptor Interaction: The compound may interact with specific receptors in the body, influencing physiological responses.
- Cellular Pathways: It may affect cellular signaling pathways, leading to changes in cell function or behavior.
Toxicological Studies:
Research has indicated that this compound exhibits certain toxicological properties, which are critical for understanding its safety profile. In vitro studies have been conducted to evaluate its effects on cell viability and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. Below are summarized findings from relevant research:
| Study | Objective | Findings |
|---|---|---|
| Moxon et al. (2020) | Evaluate internal exposure using PBK modeling | Identified significant metabolites formed after exposure; assessed bioactivity ratios. |
| Berggren et al. (2017) | Assess safety using non-animal testing methods | Emphasized the need for further experimental data to understand metabolic pathways. |
| Hatherell et al. (2020) | Investigate general bioactivity through high-throughput transcriptomics | Demonstrated varied biological effects across different cell lines. |
In Vitro Assays
In vitro assays are critical for assessing the biological activity of this compound. For instance, a study utilizing high-throughput screening methods revealed the following results:
| Cell Line | NOTEL (μM) | BER based on Cmax (μM) | BER based on Cavg (μM) |
|---|---|---|---|
| HepG2 | 442 | 138 | 2456 |
| HepaRG | 60 | 19 | 333 |
| MCF-7 | 150 | 47 | 833 |
These findings indicate that while this compound may have low toxicity at certain concentrations, further investigation is necessary to fully understand its safety profile.
Properties
CAS No. |
94135-68-9 |
|---|---|
Molecular Formula |
C12H15N5O6 |
Molecular Weight |
325.28 g/mol |
IUPAC Name |
morpholine;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5.C4H9NO/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-3-6-4-2-5-1/h1-3H,4H2,(H,10,13,14);5H,1-4H2/b9-3+; |
InChI Key |
SASQWGSOPMXZAD-JSGFVSQVSA-N |
Isomeric SMILES |
C1COCCN1.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















